3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide
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Overview
Description
3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a methoxy group, a trifluoromethoxybenzyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxybenzyl group is introduced through nucleophilic substitution reactions, often using reagents like trifluoromethoxybenzyl bromide . The final step involves the coupling of the methoxy group to the isoxazole ring, which can be achieved through various organic reactions, including Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethoxybenzyl bromide and various nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)benzyl bromide: Shares the trifluoromethoxybenzyl group and is used in similar synthetic applications.
Trifluoromethoxylation reagents: Compounds that introduce the trifluoromethoxy group into various molecules.
Uniqueness
3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4/c1-20-11-6-10(22-18-11)12(19)17-7-8-2-4-9(5-3-8)21-13(14,15)16/h2-6H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWPCCCWNDUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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